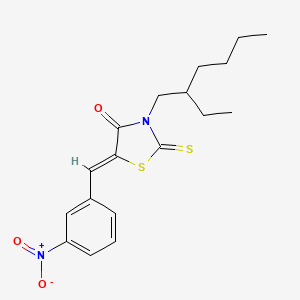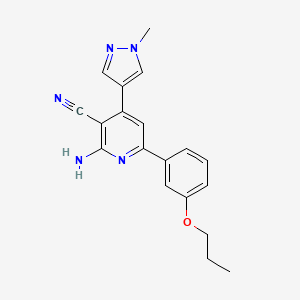![molecular formula C19H28FN3O B5302117 N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5302117.png)
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide, also known as CPP-115, is a synthetic compound that belongs to the family of piperazine derivatives. This compound has gained significant attention due to its potential as a therapeutic agent for the treatment of various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD).
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of this compound is in the treatment of addiction. Studies have shown that this compound can reduce drug-seeking behavior and drug self-administration in animal models of addiction. Additionally, this compound has been shown to be effective in reducing the symptoms of ADHD and epilepsy in animal models.
Mecanismo De Acción
N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which leads to a decrease in neuronal activity and a reduction in the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GABA in the brain. Studies have shown that this compound can increase the levels of GABA in the brain by up to 10-fold. This increase in GABA levels leads to a decrease in neuronal activity, which can result in a reduction in the symptoms of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide in lab experiments is its high potency and selectivity for GABA transaminase. Additionally, this compound has been shown to have a long half-life, which makes it a suitable candidate for use in chronic studies. However, one of the limitations of using this compound in lab experiments is its potential for off-target effects, which could lead to unintended consequences.
Direcciones Futuras
There are several future directions for the study of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide. One area of research is the development of more potent and selective inhibitors of GABA transaminase. Additionally, studies are needed to determine the long-term effects of this compound on neuronal function and behavior. Finally, the potential therapeutic applications of this compound in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia, should be investigated.
In conclusion, this compound is a synthetic compound that has shown great promise as a potential therapeutic agent for the treatment of various neurological disorders. Its ability to increase the levels of GABA in the brain makes it a promising candidate for the treatment of addiction, epilepsy, and ADHD. While there are limitations to its use in lab experiments, the future directions for the study of this compound are numerous, and further research is needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-[4-(4-fluorobenzyl)-1-piperazinyl]acetamide involves a multi-step process that starts with the reaction between 4-fluorobenzylamine and cyclohexanone to form N-cyclohexyl-4-fluorobenzylamine. This intermediate is then reacted with chloroacetyl chloride to form N-cyclohexyl-2-chloro-N-(4-fluorobenzyl)acetamide. The final step involves the reaction of N-cyclohexyl-2-chloro-N-(4-fluorobenzyl)acetamide with piperazine to yield this compound.
Propiedades
IUPAC Name |
N-cyclohexyl-2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O/c20-17-8-6-16(7-9-17)14-22-10-12-23(13-11-22)15-19(24)21-18-4-2-1-3-5-18/h6-9,18H,1-5,10-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZDGUVAEWFNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5302043.png)
![3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5302044.png)
![N-cycloheptyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5302047.png)

![2-(4-chloro-2-fluorophenyl)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5302056.png)
![1-(4-methoxyphenyl)-4-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B5302073.png)
![1'-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5302084.png)




![4-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B5302115.png)
![2-[2-(2-chloro-6-fluorophenyl)vinyl]-8-quinolinyl propionate](/img/structure/B5302119.png)
![1-[(diethylamino)acetyl]-4-(2-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5302135.png)